2-Azabicyclo[2.2.1]heptane-4-carboxylic acid
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Overview
Description
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is often used in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The rigid bicyclic structure allows for precise binding interactions, which can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Lacks the carboxylic acid functional group, resulting in different reactivity and applications.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a similar bicyclic framework but without the nitrogen atom, leading to distinct chemical properties.
Uniqueness
2-Azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to the presence of both a nitrogen atom and a carboxylic acid group within its bicyclic structure. This combination imparts unique reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)8-4-7/h5,8H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEADFBJEDRQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1NC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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